2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
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Description
2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C28H32ClFN4O and its molecular weight is 495.04. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Biological Potentials
This compound, as part of the broader family of N-derivatives of chlorophenoxyacetamide, shows potential in various scientific research applications. The structural and physical characterization of such compounds, including their powder diffraction data, supports their utility as potential pesticides, showcasing the diverse applications of these N-derivatives in agriscience and chemistry. These derivatives exhibit significant promise due to their structural complexity and bioactivity, underlining their potential in creating more effective and environmentally friendly pest control solutions (Olszewska et al., 2011).
Antiallergic and Antihistaminic Activities
Investigations into similar structural analogs of the compound reveal its potential in mediating antiallergic and antihistaminic effects. Specifically, compounds within this structural class have been evaluated for their efficacy in passive foot anaphylaxis and guinea pig anaphylaxis assays, indicative of their antiallergic capabilities. This aligns with the broader research interest in piperazine derivatives for their selective histamine receptor antagonism, which is crucial for treating allergic reactions, including urticaria and allergic rhinitis (Walsh et al., 1990).
Antimicrobial and Anticancer Potential
Further research into related compounds emphasizes their antimicrobial and anticancer activities. A study on synthesized derivatives highlighted significant antimicrobial effectiveness against standard pathogens, paralleled by notable anticancer activity in vitro. Such findings suggest the potential of these compounds in therapeutic applications against microbial infections and cancer, contributing to the ongoing search for novel, efficacious treatment options (Mehta et al., 2019).
Analgesic Applications
Moreover, the analgesic properties of structurally related compounds, as demonstrated through in vivo models of pain, suggest a promising avenue for the development of new pain management therapies. The ability of these compounds to inhibit sodium channels in dorsal root ganglia neurons highlights their potential utility in treating inflammatory and neuropathic pain, expanding the therapeutic applications of this chemical class (Kam et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClFN4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPYXJHJIUJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.